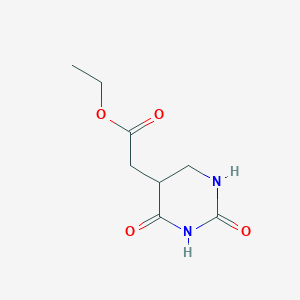
Ethyl 2-(2,4-dioxo-1,3-diazinan-5-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2,4-dioxo-1,3-diazinan-5-yl)acetate is an organic compound with a unique structure that includes a diazinane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,4-dioxo-1,3-diazinan-5-yl)acetate typically involves the reaction of ethyl acetoacetate with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the diazinane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(2,4-dioxo-1,3-diazinan-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the diazinane ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2,4-dioxo-1,3-diazinan-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2,4-dioxo-1,3-diazinan-5-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate
- (5-Methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)acetic acid
- Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Comparison: Ethyl 2-(2,4-dioxo-1,3-diazinan-5-yl)acetate is unique due to its diazinane ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H12N2O4 |
|---|---|
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
ethyl 2-(2,4-dioxo-1,3-diazinan-5-yl)acetate |
InChI |
InChI=1S/C8H12N2O4/c1-2-14-6(11)3-5-4-9-8(13)10-7(5)12/h5H,2-4H2,1H3,(H2,9,10,12,13) |
InChI-Schlüssel |
VWHMMYWMFBBFDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1CNC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


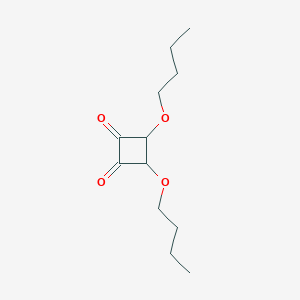
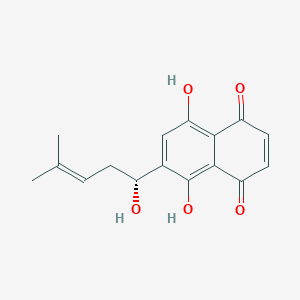
![5-Iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12360378.png)
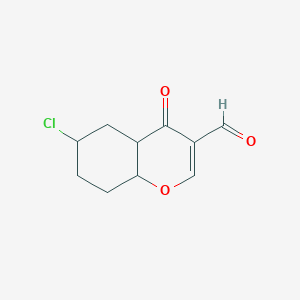
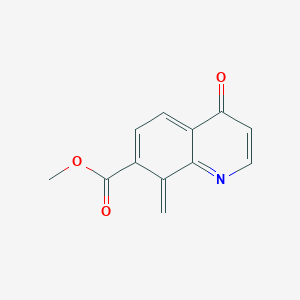
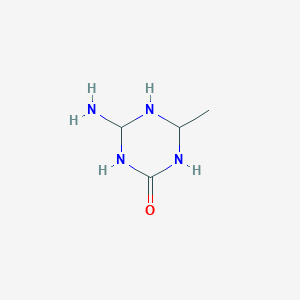
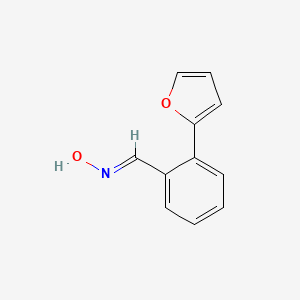

![(7Z,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B12360405.png)
![2,3-Dihydropyrrolo[1,2-b]pyridazin-4(1H)-one](/img/structure/B12360408.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12360413.png)
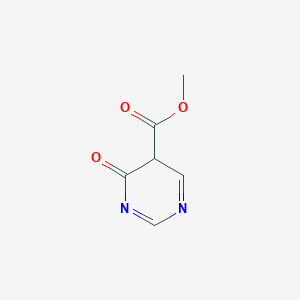
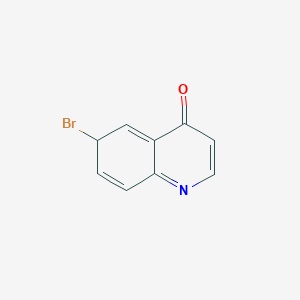
![(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1S,4S,7S,8S,11R,14S,17R,20S)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12R,15S,21R,22S)-21-[[(2S)-6-amino-2-[[(3R,4S,7R,13S)-3-[[(3R,6S,12S,15S)-15-[[(Z)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(1H-imidazol-4-ylmethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid](/img/structure/B12360437.png)
